molecular formula C10H10O2S B13986901 4-Hydroxy-4-phenylthiolan-2-one CAS No. 71023-04-6

4-Hydroxy-4-phenylthiolan-2-one

Cat. No.: B13986901
CAS No.: 71023-04-6
M. Wt: 194.25 g/mol
InChI Key: SXTFUKJGWRUKOV-UHFFFAOYSA-N
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Description

4-Hydroxy-4-phenylthiolan-2-one: is an organic compound with the molecular formula C10H10O2S . It is a member of the thiolane family, characterized by a five-membered ring containing sulfur. This compound is notable for its unique structure, which includes a hydroxyl group and a phenyl group attached to the thiolane ring. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-phenylthiolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with thioacetic acid in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiolane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4-phenylthiolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-Phenylthiolan-2-one.

    Reduction: 4-Hydroxy-4-phenyldihydrothiolan.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 4-Hydroxy-4-phenylthiolan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-phenylthiolan-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects. The sulfur atom in the thiolane ring can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

    4-Hydroxy-4-phenylbutan-2-one: Similar in structure but lacks the sulfur atom.

    4-Hydroxy-4-phenyltetrahydrothiophen-2-one: Similar but with a different ring structure.

Uniqueness: 4-Hydroxy-4-phenylthiolan-2-one is unique due to the presence of the thiolane ring, which imparts distinct chemical properties. The combination of the hydroxyl group, phenyl group, and sulfur atom allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry.

Properties

CAS No.

71023-04-6

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

4-hydroxy-4-phenylthiolan-2-one

InChI

InChI=1S/C10H10O2S/c11-9-6-10(12,7-13-9)8-4-2-1-3-5-8/h1-5,12H,6-7H2

InChI Key

SXTFUKJGWRUKOV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)SCC1(C2=CC=CC=C2)O

Origin of Product

United States

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